[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
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Overview
Description
[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a chemical compound with the molecular formula C18H15N3O4 and a molecular weight of 337.33 g/mol . This compound is known for its unique structure, which includes a phthalazine ring system, making it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of [2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-methylaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with phthalic anhydride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in amine derivatives.
Scientific Research Applications
[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of [2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
When compared to similar compounds, [2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate stands out due to its unique phthalazine ring system. Similar compounds include:
[2-(2-chloro-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.
[2-(2-ethyl-6-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate:
Overall, the unique structure of this compound makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-6-8-12(9-7-11)19-15(22)10-25-18(24)16-13-4-2-3-5-14(13)17(23)21-20-16/h2-9H,10H2,1H3,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWDZTKUUDTZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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